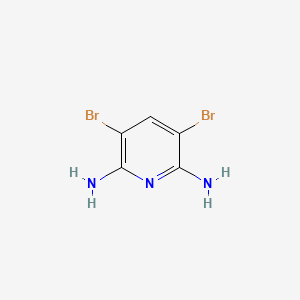

3,5-Dibromopyridine-2,6-diamine

Description

Overview of Substituted Pyridine (B92270) Diamines in Organic and Inorganic Chemistry

Substituted pyridine diamines are heterocyclic compounds featuring a pyridine ring with two amino group substituents. The pyridine ring itself is a six-membered aromatic ring containing one nitrogen atom. wikipedia.orgbritannica.com This core structure is found in many important biological molecules, including vitamins and agrochemicals. wikipedia.orgtaylorandfrancis.com The addition of amino groups to the pyridine ring enhances its chemical reactivity and potential for forming coordination complexes.

In organic synthesis, substituted pyridine diamines serve as versatile intermediates. acs.orgmdpi.com The amino groups can be readily modified, allowing for the construction of more complex molecular architectures. nih.gov For instance, they are used in the preparation of dyes, pharmaceuticals, and pesticides. google.com

In inorganic chemistry, the nitrogen atom of the pyridine ring and the nitrogen atoms of the amino groups can act as Lewis bases, donating their lone pair of electrons to metal ions to form coordination complexes. acs.org The nature and position of other substituents on the pyridine ring can fine-tune the electronic properties and steric hindrance of the ligand, influencing the stability and reactivity of the resulting metal complexes. acs.org These complexes have applications in catalysis, materials science, and medicinal chemistry. taylorandfrancis.comacs.org

Significance of 3,5-Dibromopyridine-2,6-diamine in Synthetic and Coordination Chemistry

This compound, with its specific substitution pattern of two bromine atoms and two amino groups on the pyridine ring, holds particular importance. The bromine atoms are good leaving groups in various cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 3 and 5 positions. researchgate.net This makes it a valuable precursor for the synthesis of polysubstituted pyridines, which are often challenging to prepare through other methods. heteroletters.org

The two amino groups at the 2 and 6 positions, flanking the ring nitrogen, create a powerful chelating ligand. This arrangement allows the molecule to bind strongly to metal ions, forming stable five-membered chelate rings. The resulting metal complexes are of interest for their potential catalytic activity and unique electronic and magnetic properties. The presence of both reactive bromine atoms and chelating amino groups in a single molecule provides a platform for constructing complex supramolecular structures and functional materials.

Historical Context and Evolution of Pyridine-Based Chemical Research

The history of pyridine chemistry dates back to the 19th century. Pyridine was first isolated from bone oil in the 1840s by the Scottish chemist Thomas Anderson. acs.org Its structure was later elucidated by Wilhelm Körner and James Dewar, who proposed its analogy to benzene (B151609) with a nitrogen atom replacing a CH group. wikipedia.orgacs.org

Early research focused on understanding the fundamental reactivity of pyridine. The development of synthetic methods, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, opened the door to the preparation of a wide variety of substituted pyridines. wikipedia.orgacs.org These synthetic advancements fueled the exploration of pyridine derivatives in various fields.

Initially, pyridine and its derivatives were primarily sourced from coal tar. britannica.comnih.gov However, the development of synthetic routes has allowed for large-scale production to meet the growing demand in the pharmaceutical, agrochemical, and materials industries. wikipedia.orgnih.gov The ongoing research in pyridine chemistry continues to uncover new synthetic methodologies and applications for this important class of heterocyclic compounds. mdpi.comorganic-chemistry.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 76942-20-6 |

| Molecular Formula | C5H5Br2N3 |

| Molecular Weight | 266.92 g/mol |

| Physical Form | Solid |

| Purity | 95% |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromopyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHAJKGETRBOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362855 | |

| Record name | 3,5-dibromopyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76942-20-6 | |

| Record name | 3,5-dibromopyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Synthetic Routes to 3,5-Dibromopyridine-2,6-diamine

The primary and most direct route to this compound involves the electrophilic bromination of the parent compound, 2,6-diaminopyridine (B39239). The two amino groups are strong activating groups, directing electrophilic substitution to the ortho and para positions (C3 and C5).

A common procedure involves treating 2,6-diaminopyridine with a brominating agent such as elemental bromine (Br₂) in a suitable solvent. The reaction can be carried out in various solvents, including acetic acid or aqueous hydrobromic acid. The strong activation provided by the two amino groups facilitates the ready substitution at the 3- and 5-positions. The reaction of 2-aminopyridine (B139424) with bromine, for instance, is known to produce a mixture of brominated products, including 2-amino-3,5-dibromopyridine, highlighting the tendency for dibromination when the ring is activated.

A typical synthesis might involve dissolving 2,6-diaminopyridine in a solvent and adding bromine dropwise, often with cooling to control the reaction's exothermicity. After the reaction is complete, a basic workup neutralizes the acid formed and precipitates the crude product, which can then be purified by recrystallization.

Table 1: Example Synthetic Conditions for Bromination of Diaminopyridine

| Starting Material | Reagent | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 2,6-Diaminopyridine | Bromine (Br₂) | Acetic Acid | Controlled temperature | This compound |

| 2,6-Diaminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | Room temperature or gentle heating | This compound |

Derivatization Strategies for Pyridine-2,6-diamine Scaffolds

The 3,5-dibromo-2,6-diaminopyridine core is a versatile template for generating a library of more complex molecules. The bromine atoms are particularly valuable as they enable a variety of metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

While the title compound is already a product of halogenation and amination, these reaction classes remain relevant for derivatization. For instance, the amino groups of this compound can undergo further reactions such as acylation or alkylation to modify their properties.

Conversely, amination reactions are central to building upon the brominated pyridine (B92270) core. The bromine atoms can be substituted by various nitrogen-containing nucleophiles. While direct nucleophilic aromatic substitution can be challenging, metal-catalyzed methods have become the preferred route for these transformations.

The presence of bromine atoms at the C3 and C5 positions makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming new bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides. This reaction is highly applicable to this compound, allowing for the selective substitution of one or both bromine atoms with a wide range of primary and secondary amines.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield

Applications of Microwave Irradiation in Synthesis

Microwave-assisted organic synthesis has emerged as a important technology in chemical research, offering significant advantages over conventional heating methods. These advantages include dramatically reduced reaction times, increased product yields, and enhanced purity. The mechanism of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that can drive reactions to completion in a fraction of the time required by classical thermal methods.

In a typical procedure, the reaction of 3,5-dibromopyridine (B18299) with an excess of an amine, such as pyrrolidine, in a mixture of 1-methyl-2-pyrrolidinone (B7775990) (NMP) and toluene (B28343) at 180°C under microwave irradiation for 30 minutes yields the desired 5-bromo-3-(pyrrolidin-1-yl)pyridine in 55% yield. clockss.org In stark contrast, the same reaction under conventional heating produced only a 4% yield. clockss.org The use of microwave irradiation not only improves the yield but also significantly shortens the reaction time. clockss.org This methodology has been shown to be a general and rapid route for producing various 3-amino-5-bromopyridine (B85033) intermediates. clockss.org

The following table summarizes the microwave-assisted synthesis of a 3-amino-5-bromopyridine derivative, a key type of precursor.

Table 1: Microwave-Assisted Synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine clockss.org

| Starting Material | Reagent | Solvent | Temperature | Time | Yield (Microwave) | Yield (Conventional) |

|---|---|---|---|---|---|---|

| 3,5-dibromopyridine | Pyrrolidine | NMP/Toluene | 180°C | 30 min | 55% | 4% |

The success of microwave heating in the synthesis of these precursors suggests its high potential for the direct synthesis of this compound, promising a more efficient and environmentally friendly alternative to traditional synthetic routes. Further research in this area could lead to the development of a streamlined, high-yield synthesis of the target compound.

Synthesis of Related Dibromopyridine Derivatives and Precursors

The synthesis of this compound relies on the availability of various key precursors and an understanding of the synthesis of related dibromopyridine derivatives. The following sections detail the synthetic methodologies for these important compounds.

A common precursor for many substituted pyridines is 2,6-diaminopyridine. One industrial method for its synthesis is the Chichibabin reaction, where pyridine is heated with sodium amide. google.com An improved version of this method involves reacting pyridine with sodium amide in the presence of an organic solvent and a phase-transfer catalyst at temperatures between 140-220°C. This process offers shorter reaction times and increased yields, reaching up to 90%. google.comchemicalbook.com Another route to 2,6-diaminopyridine involves the high-temperature, high-pressure reaction of 2,6-dibromopyridine (B144722) with liquefied ammonia. orgsyn.org

The synthesis of various brominated pyridine intermediates is also crucial. For instance, 2-amino-5-bromopyridine (B118841) can be prepared by the bromination of 2-aminopyridine. orgsyn.org This reaction, however, can also produce the byproduct 2-amino-3,5-dibromopyridine. orgsyn.orgnist.gov The nitration of 2-amino-5-bromopyridine yields 2-amino-5-bromo-3-nitropyridine (B172296), which can then be reduced to form 2,3-diamino-5-bromopyridine. orgsyn.org

The synthesis of dibromopyridines themselves can be achieved through various methods. 2,5-Dibromopyridine can be synthesized from 2-amino-5-bromopyridine via a Sandmeyer-type reaction. chemicalbook.comnist.gov A method for synthesizing 2,6-dibromopyridine involves the reaction of 2,6-dichloropyridine (B45657) with a bromide source under reflux conditions, with yields reported between 66-80%. google.com

The table below provides a summary of the synthesis of some of these important related derivatives and precursors.

Table 2: Synthesis of Related Dibromopyridine Derivatives and Precursors

| Product | Starting Material | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,6-Diaminopyridine | Pyridine | Sodium amide, phase-transfer catalyst, 140-220°C | 90% | google.comchemicalbook.com |

| 2,6-Diaminopyridine | 2,6-Dibromopyridine | Liquefied ammonia, 180-220°C | - | orgsyn.org |

| 2-Amino-5-bromopyridine | 2-Aminopyridine | Bromine, Acetic Acid | 62-67% | orgsyn.org |

| 2,5-Dibromopyridine | 2-Amino-5-bromopyridine | HBr, Br₂, NaNO₂ | - | chemicalbook.com |

| 2,6-Dibromopyridine | 2,6-Dichloropyridine | Bromide source, reflux at 80-150°C | 66-80% | google.com |

| 2-Amino-5-bromo-3-nitropyridine | 2-Amino-5-bromopyridine | Sulfuric acid, Nitric acid | 78-85% | orgsyn.org |

| 2,3-Diamino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | Reduced iron, Ethanol, HCl | - | orgsyn.org |

These synthetic strategies for obtaining key precursors and related analogs are fundamental for the eventual synthesis of this compound.

Advanced Spectroscopic Characterization and Crystallographic Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for mapping the carbon and hydrogen framework of a molecule.

In a ¹H NMR spectrum of 3,5-Dibromopyridine-2,6-diamine, the molecular symmetry would lead to a simplified spectrum. The two amino groups are chemically equivalent, as are the two bromine atoms. This results in a single, distinct environment for the aromatic proton at the C4 position. This proton would be expected to appear as a singlet, as it has no adjacent protons to couple with. The protons of the two amino groups would also be equivalent and would likely appear as a broad singlet. The exact chemical shifts would be influenced by the solvent used and the electron-donating effect of the amino groups, balanced by the electron-withdrawing and anisotropic effects of the bromine atoms and the pyridine (B92270) nitrogen.

Based on the symmetrical structure of this compound, a ¹³C NMR spectrum is expected to show only three distinct signals for the five carbon atoms in the pyridine ring.

C2 and C6: These two carbons are equivalent, each bonded to an amino group and the ring nitrogen.

C3 and C5: These two carbons are also equivalent, each carrying a bromine atom.

C4: This carbon, bonded to a hydrogen atom, represents the third unique carbon environment.

The chemical shifts would be significantly influenced by the attached heteroatoms, with the carbons bonded to nitrogen and bromine appearing at characteristic downfield positions.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound would be characterized by electronic transitions within the aromatic pyridine system. The presence of the amino groups (auxochromes) and bromine atoms would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The spectrum would likely display π → π* transitions characteristic of the aromatic system.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry provides a definitive confirmation of the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₅H₅Br₂N₃. The presence of two bromine atoms gives rise to a highly characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This results in a distinctive M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1 for the molecular ion cluster.

| Property | Value |

|---|---|

| Molecular Weight (average) | 266.92 g/mol |

| Monoisotopic Mass | 264.88466 Da |

| Mass (m/z) | Composition | Relative Abundance (%) |

|---|---|---|

| 264.8847 | C₅H₅⁷⁹Br₂N₃ | 50.8 |

| 265.8877 | ¹³CC₄H₅⁷⁹Br₂N₃ / C₅H₅⁷⁹Br⁸¹BrN₃ | 3.3 |

| 266.8826 | C₅H₅⁷⁹Br⁸¹BrN₃ | 100.0 |

| 267.8856 | ¹³CC₄H₅⁷⁹Br⁸¹BrN₃ / C₅H₅⁸¹Br₂N₃ | 6.5 |

| 268.8805 | C₅H₅⁸¹Br₂N₃ | 49.2 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as a definitive analytical method for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. This technique provides invaluable data on molecular geometry, including bond lengths and angles, and reveals the intricate network of intermolecular forces that dictate the packing of molecules in the solid state. For this compound and its derivatives, this analysis offers a window into their structural nuances and the interplay of non-covalent interactions that build their supramolecular architectures.

The formation of salts and coordination complexes significantly influences the crystal packing of this compound. The analysis of these derivatives through X-ray diffraction reveals how the molecule organizes itself when interacting with other chemical species. For instance, the protonation of the pyridine nitrogen atom upon reaction with an acid to form a salt, or the coordination of its nitrogen atoms to a metal center, leads to distinct crystalline structures.

The crystallographic parameters for such a related compound provide a reference for what could be expected from a salt of this compound.

Interactive Table 1: Example Crystallographic Data for a Related Aminopyridine Salt (2-Amino-4-chloropyridinium 4-chlorobenzoate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | Value not specified |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| α (°) | 90 |

| β (°) | Value not specified |

| γ (°) | 90 |

Data sourced from a study on amino-chloropyridine derivatives. mdpi.com

Hydrogen bonds are a dominant force in the crystal packing of molecules containing amino groups. The two amino groups of this compound are potent hydrogen bond donors, while the pyridine nitrogen atom is a primary acceptor. In the solid state, this leads to the formation of extensive networks. Studies on related diaminopyridine compounds show that N—H···N and N—H···S hydrogen bonds can create motifs ranging from simple dimeric pairs to complex two-dimensional ribbons. mdpi.comnih.gov In salts, additional strong N—H···O or C—H···Br hydrogen bonds can form, further stabilizing the crystal structure. mdpi.comnih.gov For instance, in the cocrystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine, an O–H···N hydrogen bond holds the acid/base pair together, while N–H···O interactions extend the structure into a 1D chain. mdpi.com

The electron-rich aromatic ring of this compound allows for π-π stacking interactions with adjacent molecules. These interactions, characterized by the close, parallel alignment of pyridine rings, contribute significantly to the stability of the crystal lattice. researchgate.netnih.gov The distance between the centers of stacked rings typically falls between 3.3 and 3.8 Å. researchgate.net In related pyridine-containing crystal structures, π-π interactions have been observed to link molecular units into one-dimensional chains or more complex three-dimensional networks. mdpi.com For example, in a cocrystal involving 4-amino-2-chloropyridine, a π-π interaction with a C---C distance of 3.397 Å helps extend a chain of acid groups. mdpi.com The presence of electron-donating or electron-withdrawing substituents on the ring can modulate the strength and geometry of these stacking interactions. rsc.org

Computational and Theoretical Studies on 3,5 Dibromopyridine 2,6 Diamine

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties. However, no dedicated DFT studies on 3,5-Dibromopyridine-2,6-diamine have been found in the public domain.

Geometric Optimization and Conformational Analysis

A geometric optimization using DFT would reveal the most stable three-dimensional structure of this compound, providing key data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's spatial arrangement and steric properties. A conformational analysis would further explore different spatial arrangements of the amine groups and their rotational barriers. At present, there are no published optimized coordinates or detailed conformational studies for this specific molecule.

Electronic Structure and Molecular Orbital Analysis

Prediction of Spectroscopic Parameters

DFT calculations are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. This includes:

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, corresponding to peaks in its infrared and Raman spectra.

NMR Chemical Shifts: Theoretical predictions of 1H, 13C, and 15N NMR chemical shifts are valuable for interpreting experimental NMR data.

No such predicted spectroscopic data for this compound is available in the searched literature.

Reactivity and Energetic Landscape Studies

DFT can be used to map the energetic landscape of chemical reactions, identifying transition states and calculating activation energies. This is particularly relevant for understanding its utility in reactions like the Suzuki-Miyaura coupling, where its brominated structure is advantageous. However, specific computational studies detailing the mechanisms and energetics of its reactions are not published.

Semi-Empirical Quantum Chemical Methods

Semi-empirical methods, which use parameters derived from experimental data, offer a faster computational alternative to ab initio methods like DFT. They can be useful for preliminary analysis of large molecules or systems. A search for studies employing methods such as AM1, PM3, or others for this compound did not yield any results.

Time-Dependent DFT (TD-DFT) for Electronic Excitations

To understand the UV-Visible absorption properties of a molecule, Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. This would provide a theoretical absorption spectrum, indicating the wavelengths at which the molecule absorbs light. As with other computational aspects, no TD-DFT studies specifically targeting this compound have been found.

Reactivity and Reaction Mechanisms

Substitution Reactions on the Pyridine (B92270) Ring System

While specific examples of direct nucleophilic substitution on the pyridine ring of 3,5-Dibromopyridine-2,6-diamine are not extensively detailed in the provided search results, the reactivity of similar dihalogenated pyridines provides a strong indication of its potential. For instance, in related dihalogenated pyridine systems, site-selective cross-coupling reactions are common, suggesting that under appropriate conditions, selective substitution at either the C3 or C5 position could be achieved. The inherent electronic differences and steric environment around each bromine atom can influence the regioselectivity of such reactions.

Functionalization of Amino and Bromo Groups

The presence of both amino (-NH2) and bromo (-Br) functional groups on the same pyridine scaffold offers a rich platform for diverse chemical modifications.

The amino groups can undergo a range of reactions typical for primary aromatic amines. These include diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups. Furthermore, the amino groups can be acylated, alkylated, or used as directing groups in further electrophilic aromatic substitution reactions, although the already substituted nature of the ring makes the latter less common.

The bromine atoms are excellent leaving groups, making them prime sites for nucleophilic substitution and, more significantly, for participation in various cross-coupling reactions. The carbon-bromine bond can be cleaved and replaced with new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for constructing more complex molecular architectures. For example, the reaction of 2,6-dibromopyridine (B144722) with amines can lead to the formation of 2-bromo-6-alkylaminopyridines and 2,6-dialkylaminopyridines, demonstrating the reactivity of the bromo groups towards amination. georgiasouthern.edu

Role of Bromine as a Leaving Group in Cross-Coupling Reactions

The bromine atoms in this compound are particularly well-suited to participate in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-X bonds (where X is a heteroatom). The high reactivity of the C-Br bond towards oxidative addition to a low-valent transition metal catalyst (e.g., palladium or copper) is a key step in these catalytic cycles.

Brominated analogs of similar pyridine compounds are often preferred in Suzuki-Miyaura couplings due to the excellent leaving-group ability of bromine. This suggests that this compound would be a highly effective substrate in such reactions. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, is another important transformation where brominated pyridines are utilized. nih.govresearchgate.net While the provided search results focus on 3,5-dibromo-2,6-dichloropyridine (B8238365), the principles of chemoselective alkynylation can be extended to this compound.

The relative reactivity of the two bromine atoms can potentially be controlled by carefully selecting the catalyst, ligands, and reaction conditions, allowing for sequential and site-selective cross-coupling reactions. This stepwise functionalization is a powerful strategy for the synthesis of unsymmetrically substituted pyridine derivatives.

Investigating Oxidation and Reduction Processes

The oxidation and reduction of this compound can lead to the formation of new and interesting derivatives. The amino groups are susceptible to oxidation, which could potentially lead to the formation of nitroso or nitro compounds under controlled conditions. However, the pyridine ring itself is relatively resistant to oxidation.

Conversely, the bromine atoms can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method for such transformations. For instance, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) can yield 2,3-diaminopyridine, demonstrating the feasibility of removing a bromine atom from a substituted pyridine ring. orgsyn.org This suggests that this compound could be selectively de-brominated to afford mono-bromo or completely de-halogenated diaminopyridines.

The reduction of related dihalogenated pyridazine (B1198779) systems has also been explored. For example, the reduction of 4,7-dibromo nih.govsigmaaldrich.comthiadiazolo[3,4-d]pyridazine with sodium borohydride (B1222165) or lithium aluminum hydride was found to be challenging, leading to decomposition. mdpi.com However, treatment with sodium methoxide (B1231860) resulted in the formation of 3,6-dibromopyridazine-4,5-diamine, indicating that the choice of reducing agent and conditions is critical. mdpi.com These findings provide valuable insights into the potential reductive pathways for this compound.

Coordination Chemistry of 3,5 Dibromopyridine 2,6 Diamine Ligands

Ligand Design Principles and Coordination Modes

From a theoretical standpoint, 3,5-Dibromopyridine-2,6-diamine possesses several potential coordination sites. The two amino groups at the 2 and 6 positions and the pyridine (B92270) ring nitrogen could all potentially donate lone pairs of electrons to a metal center. The presence of two amino groups ortho to the pyridine nitrogen suggests the possibility of the ligand acting in a bidentate fashion, forming a stable five-membered chelate ring with a metal ion through one amino nitrogen and the pyridine nitrogen. It could also potentially bridge two metal centers.

The electronic properties of the ligand are significantly influenced by the presence of both the amino and the bromo substituents. The amino groups are electron-donating, which would be expected to increase the basicity of the pyridine nitrogen, making it a more effective coordination site. Conversely, the bromine atoms are electron-withdrawing through induction, which would decrease the basicity of the pyridine nitrogen. The interplay of these opposing electronic effects would be a key factor in determining the ligand's coordination behavior.

Research on related compounds has shown that the introduction of amino groups at the 2- and 6-positions of a pyridine ring facilitates the electrophilic substitution of bromine atoms at the 3- and 5-positions. researchgate.net This substitution, in turn, increases the nucleophilicity of the ring nitrogen atom, leading to protonation at this site rather than on the amino groups. researchgate.net This preference for protonation on the pyridine nitrogen suggests that it is the most basic site and therefore a likely point of coordination to a metal ion. In such coordination, the ligand would likely be neutral. However, in the presence of strong acids, the ligand can exist as the 2,6-diamino-3,5-dibromopyridinium cation. researchgate.net The solid-state structures of salts containing this cation have been shown to be stabilized by intermolecular hydrogen bonds between the amino groups and the counter-anions (N-H···Br), as well as Br···Br interactions. researchgate.net

Formation of Metal-Ligand Complexes

An extensive search of scientific databases and chemical literature did not yield specific studies detailing the synthesis and characterization of discrete metal-ligand complexes of this compound with copper(II), mercury(II), palladium(II), or nickel(II). The following subsections, therefore, reflect this lack of available information.

There is no specific information available in the reviewed literature regarding the synthesis and characterization of transition metal complexes of this compound with the requested metals. Research has been published on the synthesis of 3,5-dibromo-2,6-dichloropyridine (B8238365) from 2,6-diaminopyridine (B39239), which proceeds through a 2,6-diamino-3,5-dibromopyridine intermediate. rsc.org This indicates that the ligand is synthetically accessible.

While not involving direct coordination of the neutral ligand, a study has reported the synthesis of isomorphous salts with the formula (C₅H₆Br₂N₃)₂[MBr₄], where M is Mn(II) or Cd(II). researchgate.net In these compounds, the this compound is protonated to form the 2,6-diamino-3,5-dibromopyridinium cation, which then acts as a counter-ion to the tetrabromidometallate(II) anion.

No published studies on the synthesis or structure of Copper(II) complexes with this compound were found.

No published studies on the synthesis or structure of Mercury(II) complexes with this compound were found.

No published studies on the synthesis or structure of Palladium(II) complexes with this compound were found.

No published studies on the synthesis or structure of Nickel(II) complexes with this compound were found.

Synthesis and Characterization of Transition Metal Complexes

Chromium(II/III) Complexes and Extended Metal Atom Chains

There is a lack of published research on the synthesis and structural characterization of Chromium(II) or Chromium(III) complexes specifically with the this compound ligand. While the coordination chemistry of chromium with other nitrogen-containing ligands, including those derived from 2,6-diaminopyridine, has been explored to form various mononuclear and polynuclear structures, including extended metal atom chains (EMACs), no such studies have been reported for the title compound. jocpr.com The synthesis of chromium(III) complexes with macrocyclic ligands derived from 2,6-diaminopyridine suggests that the core structure can be a viable scaffold for creating stable complexes. jocpr.com However, the influence of the bromo-substituents on the ligand field strength and the ultimate structure of any potential complexes with this compound is yet to be determined.

Tin(IV) Halide Complexes

There is no available research on the formation and structure of Tin(IV) halide complexes with this compound. The study of adducts of tin(IV) halides with various N-donor ligands is a well-established area, but investigations have focused on other substituted pyridine ligands. The steric and electronic properties of this compound would likely influence the coordination geometry and stability of any potential tin(IV) halide adducts, but experimental data is currently absent from the literature.

Characterization of Coordination Geometries and Electronic Configurations

Due to the absence of synthesized and structurally characterized complexes of this compound with the specified metals, there is no experimental data available to describe their coordination geometries or electronic configurations. The coordination environment around a central metal ion is dictated by a combination of factors including the size and charge of the metal ion, the steric bulk of the ligand, and the nature of the donor atoms. The electronic configuration, in turn, influences the magnetic and spectroscopic properties of the complex. For chromium(III) complexes with related ligands, an octahedral geometry is often observed. jocpr.com For copper(II) complexes with the related 2-amino-3,5-dibromopyridine, distorted square planar and tetrahedral geometries have been reported. rsc.org However, without empirical data for this compound complexes, any discussion of their geometries and electronic states would be purely speculative.

Advanced Studies of Metal Complex Properties

Redox Behavior and Electrochemistry

The redox properties and electrochemical behavior of metal complexes are intrinsically linked to the nature of both the metal center and the coordinating ligands. While studies on the redox behavior of complexes with related 2,6-diiminopyridine ligands have shown that they can undergo reversible one- and two-electron reduction and oxidation processes, there is no such information available for complexes of this compound. rsc.orgnih.gov The electron-withdrawing nature of the bromine atoms in the this compound ligand would be expected to influence the redox potentials of any resulting metal complexes, but this remains to be experimentally verified.

Magnetic Properties and Spin-Crossover Phenomena

The magnetic properties of transition metal complexes are a direct consequence of their electronic structure. For instance, chromium(III) complexes with an octahedral geometry are expected to have three unpaired electrons, leading to a predictable magnetic moment. jocpr.com The study of copper(II) complexes with 2-amino-3,5-dihalopyridines has revealed antiferromagnetic interactions. rsc.org

Spin-crossover (SCO) is a phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can be switched between low-spin and high-spin states by external stimuli such as temperature or pressure. This behavior is highly dependent on the ligand field strength. While spin-crossover has been observed in iron(II) complexes with various substituted pyridine ligands, there are no reports of this phenomenon in complexes involving this compound. mdpi.comnih.govrsc.orgrsc.org The specific ligand field environment that would be created by this compound is unknown, and therefore it is not possible to predict whether its complexes would exhibit spin-crossover behavior.

Luminescence and Photophysical Properties

There is no specific data found in the existing literature for the luminescence and photophysical properties of metal complexes with this compound. The introduction of heavy atoms like bromine can, in some cases, influence intersystem crossing and potentially lead to phosphorescence. However, without experimental data, any discussion remains speculative.

For context, studies on related metal complexes with other diamine-containing ligands offer insights into potential photophysical behavior. For instance, iridium(III) complexes with 1,2-diaminobenzene ligands have been synthesized and their photophysical properties investigated. These complexes can exhibit emission, with the nature of the transition (e.g., metal-to-ligand charge transfer or ligand-to-ligand charge transfer) influencing the emission characteristics. chemrxiv.org The electronic properties of the diamine ligand, as well as any substituents, play a crucial role in determining the energy levels and, consequently, the emission color and efficiency. chemrxiv.org

Generally, the luminescence of transition metal complexes is a widely explored area, with applications in areas like organic light-emitting diodes (OLEDs) and bioimaging. rsc.orgnih.gov The properties of these complexes can be finely tuned by modifying the ligand structure. rsc.orgnih.gov For example, the introduction of different substituents on the ligand framework can alter the emission energy and quantum yields. rsc.org

Table 1: Illustrative Photophysical Data for Related Diamine-Containing Iridium(III) Complexes

| Complex/Ligand | Emission Max (nm) | Quantum Yield (Φ) | Nature of Transition |

| [Ir(ppy)₂(1,2-diaminobenzene)]PF₆ | 422, 517 | - | MLCT/LLCT |

| [Ir(ppy)₂(4-nitro-1,2-diaminobenzene)]PF₆ | 466, 531 | - | Mixed MLCT/LLCT |

Note: This table is for illustrative purposes and shows data for related compounds, not for complexes of this compound. "ppy" stands for phenylpyridine. Data sourced from a study on iridium complexes with diamine ancillary ligands. chemrxiv.org

Derivatives and Analogs in Research

Aminopyridine and Bromopyridine Derivatives

Aminopyridines and bromopyridines are two significant classes of compounds that are structurally related to 3,5-Dibromopyridine-2,6-diamine. They are extensively studied for their unique chemical reactivity and biological activities.

Aminopyridines exist in three isomeric forms: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine. mdpi.com These compounds are not only important intermediates in the synthesis of pharmaceuticals but also exhibit a range of biological effects themselves. mdpi.comnih.gov For instance, they are known to act as blockers of voltage-gated potassium channels. nih.gov Research has focused on their potential as BACE1 inhibitors for Alzheimer's disease, as well as their antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov The synthesis of aminopyridine derivatives is often achieved through methods like the Chichibabin amination or modern multicomponent reactions. mdpi.comnih.gov

Bromopyridines are valued as versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. growingscience.commdpi.com This feature allows for the introduction of various functional groups onto the pyridine (B92270) ring through cross-coupling reactions. mdpi.com The Suzuki and Negishi cross-coupling reactions are commonly employed to form new carbon-carbon bonds, while methods like the Buchwald-Hartwig amination are used for carbon-nitrogen bond formation. organic-chemistry.orgnih.gov Research has demonstrated the use of 2,6-dibromopyridine (B144722) in selective copper-catalyzed reactions with amines to produce unsymmetrically substituted pyridines, highlighting the controlled reactivity that can be achieved. rcsb.org Furthermore, bromopyridines serve as precursors for Grignard reagents, enabling the synthesis of a wide range of functionalized pyridine derivatives. growingscience.com

Expanded Pyridine Diamine Ligands (e.g., ddpd and H2tpda systems)

Expanding the pyridine diamine scaffold has led to the development of sophisticated ligands with unique coordination properties. Among these, the N,N'-dimethyl-N,N'-dipyridine-2-yl-pyridine-2,6-diamine (ddpd) and its parent ligand, 2,6-bis(2-pyridylamino)pyridine (H2tpda), have garnered significant attention. These ligands modify the properties of transition metal complexes, impacting their redox chemistry, magnetism, and luminescence. nih.gov

The synthesis of these expanded ligands is typically achieved through nucleophilic substitution reactions. nih.gov

ddpd: The most direct synthesis involves the reaction of 2,6-dibromopyridine with deprotonated 2-(methylamino)pyridine. nih.gov

H2tpda: This parent ligand is synthesized by reacting 2-bromopyridine (B144113) with deprotonated 2,6-diaminopyridine (B39239). Subsequently, H2tpda can be N-alkylated using alkyl iodides, such as methyl iodide, to produce ddpd. nih.gov

The introduction of amine functionalities between the pyridine units in ligands like ddpd creates a more flexible structure compared to the rigid terpyridine (tpy) ligand. This flexibility has profound effects on the coordination geometry of the resulting metal complexes. nih.gov

The ddpd ligand forms a six-membered C2N3M chelate ring upon coordination to a metal center. This flexibility allows for both meridional (pincer-type) and facial (tripodal) coordination modes in homoleptic [M(ddpd)2]n+ complexes. nih.gov In contrast, the rigid five-membered rings of terpyridine complexes typically only permit meridional coordination. nih.gov

Research has shown that ddpd forms stable complexes with a variety of first-row transition metals. For example, embedding chromium(III) in the strong ligand field of ddpd can produce a "molecular ruby," [Cr(ddpd)2]3+, which exhibits strong and long-lived near-infrared (NIR) emission. The electronic properties of these complexes are also noteworthy. The ddpd ligand itself is fluorescent, and its complexes, such as the heteroleptic [Fe(dcpp)(ddpd)]2+, can exhibit strong charge-transfer absorption bands. nih.gov

| Complex | Coordination Geometry | Key Property | Reference |

|---|---|---|---|

| [Cr(ddpd)2]3+ | Distorted Octahedral | Strong NIR emission ("molecular ruby") | |

| [Fe(dcpp)(ddpd)]2+ | - | Strong charge-transfer absorption at 592 nm | nih.gov |

| mer-[Cr(ddpd)2][BF4]2 | Meridional | Synthesized from Cr(NCCH3)4][BF4]2 and ddpd | nih.gov |

Related Heterocyclic Diamines (e.g., Dibromopyridazinediamines)

The principles of ligand design extend to other heterocyclic diamine systems beyond pyridine. Pyridazinediamine and pyrimidinediamine derivatives, for instance, are also explored for their coordination chemistry and potential applications.

While specific research on dibromopyridazinediamines is not extensively documented in readily available literature, the broader class of pyrimidine (B1678525) derivatives has been a subject of significant study. Pyrimidines are fundamental components of nucleic acids and, as such, their derivatives are of great interest in medicinal chemistry. growingscience.com The synthesis of pyrimidine derivatives can be achieved through various multi-component reactions. organic-chemistry.org

A notable example of a related ditopic tetradentate ligand is 2-(Di-2-pyridylamino)pyrimidine (L), synthesized from di-2-pyridylamine and 2-chloropyrimidine. This ligand has demonstrated a preference for chelating or bridging metal centers through the more basic pyridyl donors of its di-2-pyridylamine moiety. It has been used to synthesize mononuclear complexes like trans-[Fe(NCS)2(L)2] and dinuclear structures such as [(PdCl2)2(L)]. The iron(II) complex is particularly interesting as it undergoes a temperature-dependent high-spin to low-spin crossover. This highlights how modifications to the heterocyclic core can influence the magnetic properties of the resulting coordination compounds.

Applications in Advanced Chemical Systems

Utilization in Polymer and Dye Development

While direct studies detailing the use of 3,5-Dibromopyridine-2,6-diamine in the synthesis of polymers and dyes are not extensively reported in the reviewed literature, the inherent characteristics of the molecule suggest its potential as a valuable monomer. Diamines are fundamental components in the synthesis of various polymers, such as polyamides and polyimides, through condensation reactions with dicarboxylic acids or their derivatives. nih.gov The amino groups of this compound could react with suitable co-monomers to form novel polymers with tailored properties. The bromine atoms on the pyridine (B92270) ring could also serve as reactive sites for further functionalization or cross-linking of the resulting polymers.

In the realm of dye synthesis, aromatic amines are crucial intermediates. nih.gov The structure of this compound provides a chromophoric system that could be modified to develop new dyes. The amino groups can be diazotized and coupled with other aromatic compounds to produce azo dyes, a widely used class of colorants.

Contributions to Organic Electronics and Photovoltaic Devices

The field of organic electronics, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), relies on the development of novel organic materials with specific electronic properties. While direct applications of this compound in this area are not prominently documented, the structurally related pyridine-3,5-dicarbonitrile (B74902) moiety has garnered significant attention. nih.gov

Organic Solar Cells (OSCs) and Organic Light Emitting Diodes (OLEDs)

In the context of OSCs, which offer a low-cost alternative for solar energy conversion, interfacial engineering is a key strategy to enhance efficiency and stability. nih.gov Materials that can facilitate charge transport and collection are crucial. The electron-rich nature of the diamino-substituted pyridine ring in this compound suggests its potential as a building block for hole-transporting or electron-blocking layers in OSCs.

For OLEDs, materials that exhibit thermally activated delayed fluorescence (TADF) are of great interest for achieving high efficiencies. nih.gov Pyridine-3,5-dicarbonitrile derivatives have shown promise as TADF emitters. nih.gov Although this compound does not possess the dicarbonitrile groups, its core pyridine structure is relevant. The amino groups can act as electron donors, and the pyridine ring as an electron acceptor, potentially leading to intramolecular charge transfer (ICT) characteristics, which are important for the design of emissive materials.

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are essential for applications in photonics and optoelectronics, such as frequency conversion and optical switching. mdpi.com Organic materials with large NLO responses are particularly attractive due to their fast response times and the ability to tailor their properties through molecular engineering. semanticscholar.org

Research on 2,6-diaminopyridine (B39239) has shown that it can be a component of promising NLO materials. ifmo.ru The co-crystallization of 2,6-diaminopyridine with a nonlinear optical chromophore resulted in a material with a non-centrosymmetric lattice, a prerequisite for second-order NLO effects. ifmo.ru This suggests that this compound, with its additional bromine substituents that can influence molecular packing and electronic properties, could also be explored for the development of new NLO materials. The presence of both electron-donating amino groups and the electron-withdrawing pyridine ring can lead to a significant molecular hyperpolarizability.

Supramolecular Chemistry and Crystal Engineering

The ability of molecules to self-assemble into well-defined supramolecular architectures through non-covalent interactions is the focus of supramolecular chemistry and crystal engineering. nih.gov These interactions, such as hydrogen bonding and π–π stacking, dictate the final properties of the solid-state material.

Future Research Perspectives on 3,5 Dibromopyridine 2,6 Diamine

Targeted Synthesis of Novel Derivatives

The presence of both nucleophilic amino groups and bromine atoms amenable to cross-coupling reactions opens a vast landscape for the synthesis of new derivatives. Future synthetic efforts are expected to focus on selective and controlled functionalization of the 3,5-Dibromopyridine-2,6-diamine core.

Key areas for exploration include:

N-Functionalization: The amino groups can be readily acylated, alkylated, or arylated to introduce a wide range of functionalities. This could lead to the development of new ligands for metal coordination or molecules with specific biological activities.

Palladium-Catalyzed Cross-Coupling: The bromine atoms are ideal handles for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. mdpi.com This allows for the introduction of aryl, alkynyl, and amino substituents, respectively, enabling the construction of extended π-conjugated systems relevant for organic electronics.

Macrocyclization Reactions: The diamine functionality can be utilized in condensation reactions with dialdehydes or other bifunctional electrophiles to construct novel macrocyclic hosts. These structures could have applications in supramolecular chemistry and sensing.

| Potential Derivative Class | Synthetic Strategy | Potential Application |

| N,N'-Diacyl Derivatives | Acylation of amino groups | Precursors for coordination polymers |

| 3,5-Diaryl Derivatives | Suzuki Cross-Coupling | Organic light-emitting diodes (OLEDs) |

| Polyaminopyridine Scaffolds | Buchwald-Hartwig Amination | Catalysis, Ligand Design |

| Macrocyclic Compounds | Condensation with dicarbonyls | Host-guest chemistry, Anion sensing |

Computational Design of Advanced Materials

Computational chemistry and materials modeling will be instrumental in guiding the synthesis of new materials based on this compound. Density Functional Theory (DFT) and other computational methods can predict the electronic, optical, and structural properties of hypothetical derivatives before their synthesis, saving significant time and resources.

Future computational studies are anticipated to focus on:

Predicting Electronic Properties: DFT calculations can be used to predict the HOMO-LUMO gaps, ionization potentials, and electron affinities of novel derivatives, which are crucial parameters for applications in organic electronics. mdpi.com

Modeling Supramolecular Assembly: The ability of this compound to form hydrogen bonds and π-π stacking interactions can be modeled to predict crystal packing and the formation of self-assembled monolayers. nih.govresearchgate.net The crystal structure of related compounds shows extensive hydrogen bonding and halogen bonding, which are key to forming three-dimensional supramolecular architectures. nih.govresearchgate.net

Simulating Host-Guest Interactions: For macrocyclic derivatives, computational docking studies can predict their binding affinities and selectivities for various guest molecules, aiding in the design of new sensors and separation agents.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Electronic structure, UV-Vis spectra | Design of optoelectronic materials |

| Molecular Dynamics (MD) | Self-assembly, Conformational analysis | Understanding crystal engineering principles |

| Quantum Theory of Atoms in Molecules (QTAIM) | Hydrogen and halogen bond strength | Rationalizing supramolecular structures |

Expansion of Catalytic Applications

The pyridine (B92270) nitrogen and the two amino groups of this compound make it an excellent scaffold for the design of novel ligands for transition metal catalysis. The bromo substituents allow for the attachment of additional coordinating groups, leading to multidentate ligands.

Prospective research in this area includes:

Synthesis of Pincer Ligands: Modification of the 3- and 5-positions via cross-coupling reactions could introduce phosphine, amine, or other coordinating arms to create novel pincer-type ligands. These are highly sought after for their ability to stabilize reactive metal centers and promote challenging catalytic transformations.

Development of Asymmetric Catalysts: The synthesis of chiral derivatives of this compound could lead to new ligands for asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries.

Heterogenization of Catalysts: The diamine functionality can be used to immobilize the molecule onto solid supports, such as silica or polymers. This would lead to the development of recyclable heterogeneous catalysts with improved stability and ease of separation.

Deeper Understanding of Structure-Property Relationships

A fundamental understanding of how the molecular structure of this compound derivatives dictates their macroscopic properties is crucial for their rational design. Future research will likely involve a synergistic approach combining synthesis, characterization, and computational modeling.

Key research activities will include:

Systematic Functionalization and Characterization: Synthesizing a library of derivatives where the substituents at the amino and bromo positions are systematically varied. The optical, electronic, and thermal properties of these compounds would then be thoroughly characterized using techniques such as UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and thermogravimetric analysis.

Single-Crystal X-ray Diffraction: Obtaining high-quality crystal structures of new derivatives is essential to unambiguously determine their molecular geometry and understand their packing in the solid state. nih.gov This information is vital for correlating molecular-level features with bulk properties.

Correlative Studies: By combining experimental data with computational results, researchers can build robust structure-property relationship models. These models will enable the predictive design of new this compound-based materials with desired functionalities.

Q & A

Basic Research Questions

Q. How can the synthesis of 3,5-Dibromopyridine-2,6-diamine be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate brominating agents (e.g., N-bromosuccinimide) and controlling reaction conditions. For halogenated pyridines, polar aprotic solvents like DMF or DMSO are preferred to stabilize intermediates . Catalysts such as FeCl₃ or AlCl₃ can enhance regioselectivity during bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) ensures high purity. Monitoring reaction progress with TLC and adjusting stoichiometric ratios of precursors (e.g., pyridine-2,6-diamine to brominating agent) minimizes byproducts .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons adjacent to bromine atoms exhibit deshielding (δ ~8.5–9.0 ppm), while NH₂ groups appear as broad singlets (δ ~5.0–6.0 ppm) .

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (theoretical: ~265.9 g/mol) and isotopic patterns (Br²⁷/⁸¹) .

- X-ray Crystallography : Resolves regiochemistry and confirms dihedral angles between substituents .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

- Methodological Answer : Store under inert atmosphere (argon) in amber glass vials at –20°C to prevent photodegradation and moisture absorption. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze bromine substituents. For aqueous reactions, use degassed solvents to minimize oxidative decomposition . Pre-purify solvents (e.g., molecular sieves for drying) to eliminate trace nucleophiles that could displace bromine .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating HOMO/LUMO energies and charge distribution . Basis sets like 6-311++G(d,p) model bromine’s electron-withdrawing effects on aromatic π-systems. Solvent effects (PCM model) refine predictions of nucleophilic substitution kinetics. Validate computational results against experimental UV-Vis spectra (λmax ~280 nm for Br-substituted pyridines) .

Q. What reaction mechanisms are involved when this compound participates in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer :

- Suzuki Coupling : Bromine acts as a leaving group, with Pd(PPh₃)₄ catalyzing aryl-aryl bond formation. Base (e.g., K₂CO₃) deprotonates the boronic acid partner, while ligand design (e.g., SPhos) enhances turnover .

- Nucleophilic Substitution : NH₂ groups activate the ring for SNAr reactions. Kinetic studies (e.g., monitoring by HPLC) reveal steric hindrance from adjacent bromines slows substitution at the 3,5-positions .

Q. How can researchers resolve contradictions in experimental data related to the reactivity of halogenated pyridine diamines?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., elimination vs. substitution). Use multivariate analysis (e.g., PCA) to correlate solvent polarity, temperature, and catalyst loading with product ratios . Isotopic labeling (e.g., ¹⁵N in NH₂ groups) tracks mechanistic pathways via NMR. Compare computed activation energies (DFT) with experimental Arrhenius plots to identify dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.